
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of an azetidine ring substituted with a 1,1-difluoroethyl group and is paired with trifluoroacetic acid. The presence of fluorine atoms in the structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,1-difluoroethyl)azetidine typically involves the reaction of azetidine with a difluoroethylating agent under controlled conditions. One common method involves the use of difluoro diazoalkanes in cycloaddition reactions . These reactions are carried out in both batch and flow processes, allowing for scalable synthesis. The reaction conditions often include the use of solvents such as diethyl ketone and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthetic protocols allows for efficient production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,1-difluoroethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(1,1-difluoroethyl)azetidine involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with various biomolecules. The compound can modulate biological pathways by binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid is unique due to its azetidine ring structure combined with the difluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of trifluoroacetic acid further enhances its solubility and reactivity in various chemical reactions.
Properties
Molecular Formula |
C7H10F5NO2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
(2R)-2-(1,1-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9F2N.C2HF3O2/c1-5(6,7)4-2-3-8-4;3-2(4,5)1(6)7/h4,8H,2-3H2,1H3;(H,6,7)/t4-;/m1./s1 |
InChI Key |
MHKMYAALYRMEHH-PGMHMLKASA-N |
Isomeric SMILES |
CC([C@H]1CCN1)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1CCN1)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)
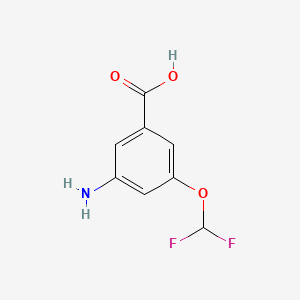
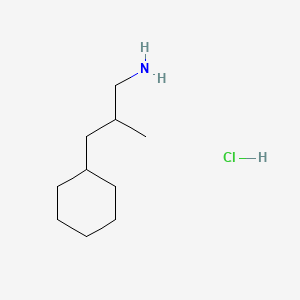
![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
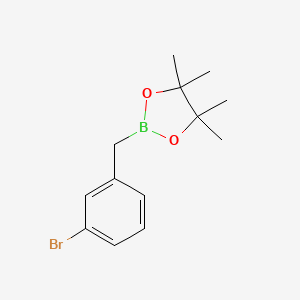
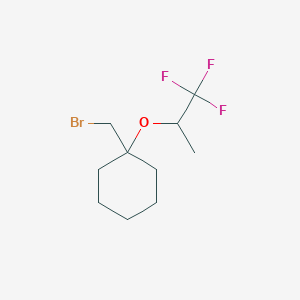
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
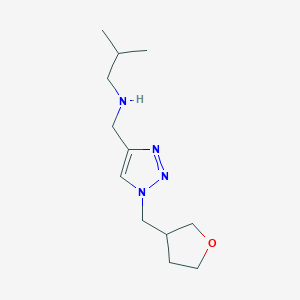
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
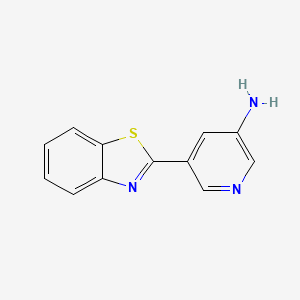

![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
